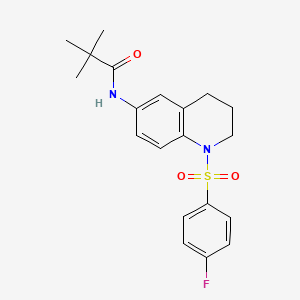

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide

Descripción

Propiedades

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O3S/c1-20(2,3)19(24)22-16-8-11-18-14(13-16)5-4-12-23(18)27(25,26)17-9-6-15(21)7-10-17/h6-11,13H,4-5,12H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEANSRFIYMFVBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Análisis De Reacciones Químicas

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

This compound has been explored for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise in therapeutic applications, potentially targeting specific molecular pathways . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.

Mecanismo De Acción

The mechanism of action of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide involves its interaction with specific molecular targets and pathways. The fluorophenyl and sulfonyl groups play a crucial role in its binding affinity and selectivity towards these targets . Detailed studies on its mechanism of action are ongoing, aiming to elucidate the precise molecular interactions and pathways involved.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide and related compounds:

Structural and Functional Analysis

Amide vs. In contrast, the 3-chlorobenzamide analog () introduces a planar aromatic ring, which may enhance binding to hydrophobic pockets but reduce metabolic stability . The thiophene-2-carboximidamide group in compounds (e.g., compound 70) confers basicity and hydrogen-bonding capacity, contributing to selective NOS inhibition (e.g., nNOS IC50 = 120 nM vs. eNOS IC50 > 10 µM) .

Sulfonyl vs. Carbonyl Linkers: The 4-fluorophenylsulfonyl group in the target compound enhances electron-withdrawing effects and resistance to enzymatic degradation compared to the thiophene-2-carbonyl group in ’s compound .

Core Scaffold Variations: Tetrahydroisoquinoline derivatives () have a fused aromatic system, which may increase rigidity and binding affinity compared to tetrahydroquinoline-based compounds . Piperidine/pyrrolidine substitutions () improve aqueous solubility (e.g., compound 28 as a dihydrochloride salt) but may introduce basicity-related toxicity risks .

Actividad Biológica

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C19H21FN2O3S

- CAS Number : 1005299-80-8

- Molecular Weight : 364.45 g/mol

The compound is primarily recognized as an inhibitor of the retinoic acid receptor-related orphan receptor gamma t (RORγt), which plays a crucial role in the regulation of Th17 cells. Th17 cells are implicated in various autoimmune diseases, making RORγt a significant target for therapeutic intervention .

In Vitro Studies

- Cholinesterase Inhibition : Studies have shown that related compounds exhibit significant inhibition of cholinesterases, which are enzymes critical for neurotransmission. The biological activity was assessed using Ellman's spectrophotometric method, revealing promising results in terms of IC50 values comparable to known inhibitors like tacrine .

- RORγt Inhibition : The compound has been evaluated for its ability to inhibit RORγt activity. In mouse models, it demonstrated effective modulation of Th17-mediated responses, indicating potential therapeutic applications in autoimmune conditions such as rheumatoid arthritis and psoriasis .

In Vivo Studies

In animal models, particularly mice and rats, N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide showed:

- Bioavailability : The compound exhibited high oral bioavailability (F = 48.1% in mice and 32.9% in rats), significantly higher than previously studied derivatives .

- Efficacy : It effectively reduced symptoms of psoriasis at lower doses without adverse effects over a two-week administration period .

Case Study 1: Treatment of Psoriasis

In a controlled study involving mice with induced psoriasis, treatment with N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide led to a notable reduction in psoriatic lesions compared to control groups. The compound's mechanism involved downregulation of inflammatory cytokines associated with Th17 cells.

Case Study 2: Rheumatoid Arthritis Model

Another study assessed the compound's effects in a rheumatoid arthritis model where it was administered over several weeks. Results indicated a significant decrease in joint inflammation and damage markers, suggesting its potential as a therapeutic agent for managing rheumatoid arthritis symptoms.

Data Summary Table

| Study Type | Model | Key Findings | Bioavailability (%) | Efficacy |

|---|---|---|---|---|

| In Vitro | Cholinesterase inhibition | Comparable IC50 to tacrine | - | Significant inhibition |

| In Vivo | Psoriasis | Reduced lesions | 48.1 (mice) | Effective at lower doses |

| In Vivo | Rheumatoid Arthritis | Decreased inflammation markers | 32.9 (rats) | Significant symptom relief |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.